molecular formula C15H18BNO3S B11767454 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole CAS No. 669694-71-7

3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole

Cat. No.: B11767454
CAS No.: 669694-71-7
M. Wt: 303.2 g/mol
InChI Key: DLRPJCVGGPRCRD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is a complex organic compound that features a benzyloxy group, a dioxaborinan ring, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the isothiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Introduction of the benzyloxy group: This step usually involves the reaction of the isothiazole intermediate with benzyl alcohol under suitable conditions.

    Formation of the dioxaborinan ring: This can be done by reacting the intermediate with boronic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
  • 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxazole

Uniqueness

3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its thiazole and oxazole analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

669694-71-7

Molecular Formula

C15H18BNO3S

Molecular Weight

303.2 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-phenylmethoxy-1,2-thiazole

InChI

InChI=1S/C15H18BNO3S/c1-15(2)10-19-16(20-11-15)13-8-14(17-21-13)18-9-12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3

InChI Key

DLRPJCVGGPRCRD-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=NS2)OCC3=CC=CC=C3

Origin of Product

United States

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